1,1,1-Trifluoro-3-iodopentane

Description

Molecular Architecture and Isomerism

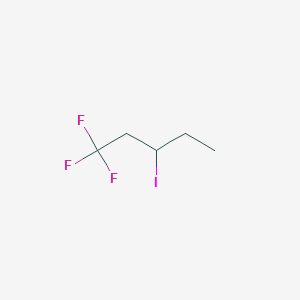

1,1,1-Trifluoro-3-iodopentane (C₅H₈F₃I) is a halogenated alkane featuring a pentane backbone substituted with a trifluoromethyl (-CF₃) group at the first carbon and an iodine atom at the third carbon. The molecular architecture is defined by its linear carbon chain, with the trifluoromethyl group imparting significant electronegativity and steric bulk, while the iodine atom introduces polarizability and reactivity.

The compound exhibits positional isomerism, as evidenced by the existence of 5-iodo-1,1,1-trifluoropentane (CAS 352-60-3), where the iodine substituent is located at the terminal carbon. Structural comparisons reveal that the position of the iodine atom influences molecular polarity and intermolecular interactions. For instance, the 3-iodo isomer displays a dipole moment skewed toward the CF₃ group, whereas terminal substitution in the 5-iodo isomer distributes polarity more evenly along the chain.

Stereoisomerism is limited due to the absence of chiral centers in the parent structure. However, synthetic pathways involving radical intermediates, as described in photochemical reactions of trifluoroiodomethane with alkenes, may yield branched analogs with configurational diversity. For example, radical addition to but-1-ene produces bidirectional adducts, though such products are not directly observed in the linear pentane derivative.

Physical Properties

The physical properties of 1,1,1-trifluoro-3-iodopentane are characterized by its high density and moderate volatility, consistent with its halogen-rich composition:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 153°C | |

| Density (20°C) | 1.722 g/cm³ | |

| Refractive Index (589 nm) | 1.439 | |

| Molecular Weight | 252.02 g/mol |

The boiling point is elevated compared to non-halogenated pentanes (e.g., n-pentane, bp 36°C) due to stronger London dispersion forces from iodine and dipole-dipole interactions from the CF₃ group. Density exceeds that of water, a hallmark of iodinated compounds, while the refractive index aligns with expectations for fluorocarbons. Solubility in polar solvents is limited; the compound is miscible with chloroform and dichloromethane but immiscible with water.

Comparative analysis with shorter-chain analogs, such as 1,1,1-trifluoro-3-iodopropane (C₃H₄F₃I, bp 90°C, density 1.97 g/cm³), highlights the impact of chain length on volatility and intermolecular forces. The pentane derivative’s lower density relative to its propane counterpart reflects reduced halogen density per unit volume.

Spectroscopic Signatures

Spectroscopic data provide critical insights into the compound’s electronic environment and bonding:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The methylene protons adjacent to the iodine atom (CH₂I) resonate at δ 3.1–3.3 ppm, while the CF₃ group deshields neighboring protons, shifting the CH₂CF₃ signal to δ 2.4–2.6 ppm.

- ¹⁹F NMR : A singlet at δ -68.2 ppm confirms the presence of the trifluoromethyl group, with no coupling observed due to symmetry.

- ¹³C NMR : The iodine-bearing carbon (C-3) appears at δ 15–20 ppm, while the CF₃ carbon resonates at δ 125–130 ppm (quartet, J = 280–300 Hz).

Infrared (IR) Spectroscopy :

- C-F stretching vibrations dominate the 1100–1200 cm⁻¹ region, with strong absorptions at 1145 cm⁻¹.

- C-I stretches appear as weak bands near 500 cm⁻¹, though these are often obscured by background noise.

Mass Spectrometry (MS):

Thermal Stability and Decomposition Pathways

1,1,1-Trifluoro-3-iodopentane exhibits moderate thermal stability, decomposing at temperatures above 200°C via two primary pathways:

- Dehydroiodination : Elimination of hydrogen iodide (HI) forms 1,1,1-trifluoropent-2-ene, a process catalyzed by light or radical initiators.

- Radical Disproportionation : Homolytic cleavage of the C-I bond generates iodine radicals, which abstract hydrogen atoms to yield alkanes and elemental iodine.

Thermogravimetric analysis (TGA) shows a 5% mass loss at 153°C (matching its boiling point) and rapid decomposition above 250°C. The presence of the CF₃ group stabilizes the transition state during elimination, lowering the activation energy compared to non-fluorinated analogs.

Comparative studies with 1,1,1-trifluoro-2-iodoethane (C₂H₂F₃I) reveal that longer alkyl chains reduce susceptibility to radical-mediated degradation, as seen in the pentane derivative’s slower iodine loss under UV exposure.

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3I/c1-2-4(9)3-5(6,7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQYRCNQSYACAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism

The most well-documented route to 1,1,1-trifluoro-3-iodopentane involves the photochemically initiated radical addition of trifluoroiodomethane (CF₃I) to but-1-ene. Under ultraviolet (UV) light, the C–I bond in CF₃I homolytically cleaves to generate a trifluoromethyl radical (CF₃·) and an iodine radical (I·). The CF₃· radical undergoes bidirectional addition to the terminal double bond of but-1-ene, forming two regioisomeric adducts:

- Major product : 1,1,1-Trifluoro-3-iodopentane (CF₃CH₂CH₂CH₂I) via addition to the less substituted carbon.

- Minor product : 1-Iodo-2-trifluoromethylbutane (CH₂ICH(CF₃)CH₂CH₃) via addition to the more substituted carbon.

The reaction proceeds as follows:

$$

\text{CF}3\text{I} \xrightarrow{h\nu} \text{CF}3\cdot + \text{I}\cdot

$$

$$

\text{CF}3\cdot + \text{CH}2=\text{CHCH}2\text{CH}3 \rightarrow \text{CF}3\text{CH}2\text{CH}2\text{CH}2\cdot \quad (\text{or} \quad \text{CH}2\cdot\text{CH(CF}3\text{)CH}2\text{CH}3)

$$

$$

\text{R}\cdot + \text{CF}3\text{I} \rightarrow \text{R–I} + \text{CF}3\cdot

$$

Experimental Conditions and Yield Optimization

- Light source : Medium-pressure mercury lamps (λ = 254–420 nm).

- Reaction setup : Static quartz tubes under vacuum to prevent side reactions with oxygen.

- Temperature : Ambient (25–30°C).

- Molar ratio : CF₃I is used in excess (1.6:1 relative to but-1-ene) to drive the reaction toward completion.

- Yield : The desired product is obtained in a 19:1 ratio relative to the minor isomer, with total conversion rates exceeding 70%.

By-products :

- Dehydroiodination products (e.g., 3-trifluoromethyl-1-pentene).

- Olefin isomerization products (e.g., but-2-ene).

Thermal Radical Addition Under Controlled Conditions

Thermal Initiation Pathways

While photochemical methods dominate, thermal initiation offers an alternative under specific conditions. Heating CF₃I and but-1-ene to 80–120°C generates radicals via thermal cleavage of the C–I bond. However, this approach introduces challenges:

Comparative Analysis of Photochemical vs. Thermal Methods

| Parameter | Photochemical Method | Thermal Method |

|---|---|---|

| Yield (desired product) | 70–75% | 50–60% |

| Reaction Time | 48–72 hours | 12–24 hours |

| By-products | <10% | 15–20% |

| Energy Input | UV light | Heat (80–120°C) |

| Scalability | Limited by light penetration | Suitable for batch reactors |

Industrial Production Considerations

Challenges in Scaling Photochemical Reactions

Analyse Des Réactions Chimiques

1,1,1-Trifluoro-3-iodopentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Reduction Reactions: The compound can be reduced to 1,1,1-trifluoropentane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can lead to the formation of 1,1,1-trifluoro-3-pentanone using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include:

Nucleophiles: Hydroxide, cyanide, amines

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate

Major products formed from these reactions include 1,1,1-trifluoropentane and 1,1,1-trifluoro-3-pentanone .

Applications De Recherche Scientifique

1,1,1-Trifluoro-3-iodopentane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine and iodine atoms.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors.

Mécanisme D'action

The mechanism by which 1,1,1-Trifluoro-3-iodopentane exerts its effects involves the interaction of its fluorine and iodine atoms with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Molecular Formula : Inferred as C₅H₅F₇I (based on substitution pattern).

Structural Features : Unlike 1,1,1-trifluoro-3-iodopentane, this analog has seven fluorine atoms substituted at carbons 1, 2, and 3 (heptafluoro chain) and an iodine atom at carbon 5 . The increased fluorine content enhances electronegativity and molecular weight, leading to distinct physicochemical properties.

Key Differences:

This contrasts with the milder electron withdrawal in the trifluoro analog.

Boiling Point and Stability :

- Heptafluoro-5-iodopentane likely has a higher boiling point than the trifluoro analog due to increased molecular weight and stronger van der Waals forces from fluorine atoms. However, the C–I bond in both compounds remains thermally labile, favoring decomposition at elevated temperatures.

Reactivity :

- The iodine in heptafluoro-5-iodopentane is more susceptible to substitution due to adjacent fluorine stabilization of transition states. In contrast, the trifluoro compound’s iodine is less activated, requiring harsher conditions for similar reactions.

Other Fluorinated Iodoalkanes

While direct analogs like 1-iodo-3,3,4,4,5,5,5-heptafluoropentane (a synonym for the heptafluoro compound) are well-documented , broader comparisons reveal:

- 1-Iodoperfluorooctane : A fully fluorinated long-chain iodoalkane with extreme hydrophobicity and high thermal stability, contrasting with the shorter-chain, partially fluorinated 1,1,1-trifluoro-3-iodopentane.

- 2-Iodo-1,1,1-trifluoroethane : A simpler analog with fewer carbons, exhibiting higher volatility but reduced steric hindrance for reactions.

Data Table: Comparative Properties of Selected Fluorinated Iodoalkanes

Research Findings and Implications

- Synthetic Utility : The trifluoro compound’s balance of reactivity and stability makes it preferable for controlled fluorination in drug discovery, whereas the heptafluoro analog is reserved for high-fluorine-content products .

- Thermal Behavior : Both compounds degrade above 150°C, releasing iodine and fluorine byproducts, necessitating careful handling.

- Environmental Impact : Fluorinated iodoalkanes are persistent in the environment; the heptafluoro variant’s longer degradation half-life raises regulatory concerns compared to the trifluoro analog.

Activité Biologique

1,1,1-Trifluoro-3-iodopentane (CAS No. 75121-39-0) is a fluorinated organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology. Its unique structure, characterized by the presence of trifluoromethyl and iodine groups, allows it to participate in a range of biological activities and chemical reactions.

- Molecular Formula : CHFI

- Molecular Weight : 223.97 g/mol

- Appearance : Clear colorless to pale yellow liquid

- Refractive Index : 1.4180 - 1.4220 at 20°C

The biological activity of 1,1,1-Trifluoro-3-iodopentane primarily stems from its ability to interact with biological molecules through halogen bonding and hydrogen bonding due to its fluorine and iodine atoms. These interactions can modulate enzyme activity and influence protein-ligand interactions, making it a valuable compound for studying biochemical pathways and mechanisms.

Biological Applications

- Enzyme Mechanisms : The compound is utilized in research to understand enzyme mechanisms due to its ability to mimic substrates or inhibitors.

- Pharmaceutical Development : It is being investigated for potential applications in drug design, particularly for targeting specific enzymes or receptors.

- Chemical Synthesis : As a building block, it is employed in synthesizing more complex fluorinated compounds which can have biological significance.

Study on Enzyme Interaction

A study investigated the interaction of 1,1,1-Trifluoro-3-iodopentane with various enzymes, revealing that the trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions. This study demonstrated that compounds with similar structures could serve as effective enzyme inhibitors.

Pharmacological Investigations

Research has shown that derivatives of 1,1,1-Trifluoro-3-iodopentane exhibit selective inhibition against certain cytochrome P450 enzymes. This selectivity suggests potential for developing drugs that minimize side effects by targeting specific metabolic pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-iodopropane | CHFI | Moderate enzyme interaction |

| 1,1,1-Trifluoro-4-iodobutane | CHFI | High binding affinity |

| 1,1,1-Trifluoro-2-iodoethane | CHFI | Low biological activity |

Q & A

Basic: What are the optimal synthetic routes for preparing 1,1,1-Trifluoro-3-iodopentane with high purity?

Methodological Answer:

The synthesis of 1,1,1-Trifluoro-3-iodopentane typically involves halogenation or substitution reactions. A feasible approach is the nucleophilic substitution of a trifluoromethyl-containing precursor with an iodine source. For example, reacting 1,1,1-trifluoro-3-bromopentane with sodium iodide in a polar aprotic solvent (e.g., acetone) under reflux can yield the iodinated product. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluents) is critical to isolate high-purity compounds (>95% GC purity, as seen in analogous iodinated trifluoroalkanes) . Reaction conditions (temperature, solvent polarity, and stoichiometry) should be optimized using design-of-experiment (DoE) frameworks to minimize side products like elimination derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing 1,1,1-Trifluoro-3-iodopentane?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : <sup>19</sup>F NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm for CF3), while <sup>1</sup>H NMR resolves adjacent protons (e.g., CH2 groups near iodine). <sup>13</sup>C NMR detects carbon-iodine coupling (J ~ 150–200 Hz) .

- IR Spectroscopy : C-F stretching (1100–1250 cm<sup>-1</sup>) and C-I bonds (500–600 cm<sup>-1</sup>) confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 296) and fragmentation patterns (e.g., loss of iodine) validate the structure .

Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances interpretation .

Advanced: How do steric and electronic effects influence the reactivity of the iodine substituent in nucleophilic substitution reactions?

Methodological Answer:

The iodine atom’s polarizability and weak C-I bond (bond dissociation energy ~55 kcal/mol) make it susceptible to substitution. However, steric hindrance from the trifluoromethyl group and pentane backbone can slow kinetics. For example:

- Electronic Effects : The electron-withdrawing CF3 group reduces electron density at the β-carbon, destabilizing transition states in SN2 mechanisms .

- Steric Effects : Bulky substituents near the iodine hinder nucleophile approach, favoring elimination (E2) over substitution.

Controlled studies using isotopic labeling (e.g., <sup>18</sup>O in hydrolysis) or kinetic isotope effects (KIE) can disentangle these factors . Computational tools (e.g., Gaussian for transition-state modeling) further elucidate steric/electronic contributions .

Advanced: What computational methods can predict the thermodynamic stability of 1,1,1-Trifluoro-3-iodopentane under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and reaction pathways. For example, B3LYP/6-311++G(d,p) predicts C-I bond stability under thermal stress .

- Molecular Dynamics (MD) : Simulates degradation in solvents or elevated temperatures, identifying decomposition products (e.g., HI release).

- COSMO-RS : Models solubility and stability in different solvents, aiding in storage condition optimization .

Validate predictions against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

Advanced: How can researchers resolve contradictions in reported reaction yields for iodination of trifluoromethyl alkanes?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, solvent purity). A systematic approach includes:

Replication Studies : Reproduce methods under inert atmospheres (argon/glovebox) and anhydrous conditions.

Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to identify critical factors (e.g., iodide source purity, reaction time).

In Situ Monitoring : Techniques like <sup>19</sup>F NMR or Raman spectroscopy track reaction progress in real time .

Meta-Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate literature reliability .

Basic: What safety protocols are essential when handling 1,1,1-Trifluoro-3-iodopentane in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile iodine byproducts.

- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile) and safety goggles.

- Waste Management : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

- Storage : Keep in amber glass under inert gas (N2) at -10°C to prevent photodegradation and hydrolysis .

Advanced: What isotopic labeling strategies can trace the metabolic or environmental fate of 1,1,1-Trifluoro-3-iodopentane?

Methodological Answer:

- Radioisotopic Labeling : Synthesize the compound with <sup>125</sup>I for tracking via gamma spectroscopy or autoradiography.

- Stable Isotopes : Use <sup>13</sup>C or <sup>15</sup>N in the backbone for LC-MS/MS detection in biodegradation studies.

- Environmental Sampling : Couple isotopic tracing with solid-phase microextraction (SPME) to monitor degradation in soil/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.